Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-

説明

Historical Development of Hydrazonoyl Halides

The historical development of hydrazonoyl halides traces back to the pioneering work of Fischer in 1882, who synthesized the first hydrazonoyl chloride, marking the beginning of an important class of organic compounds. This initial discovery opened new avenues in heterocyclic chemistry and established the foundation for extensive research in this field. The true nature of these compounds was further elucidated by subsequent researchers who recognized their potential as versatile synthetic intermediates.

The evolution of hydrazonoyl halide chemistry gained significant momentum during the twentieth century, particularly with the advent of sulfur drugs and the discovery of mesoionic compounds, which greatly accelerated progress in this field. The development of these compounds paralleled advances in nitrogen heterocycle chemistry, as researchers recognized the unique reactivity patterns exhibited by the hydrazonoyl halide functional group. Over the decades, extensive research has been conducted on their synthesis, characterization, and applications, leading to the establishment of hydrazonoyl halides as important building blocks in organic synthesis.

The systematic study of hydrazonoyl halides expanded dramatically from 1970 onward, when comprehensive research programs began investigating their reactions and biological activities. This period marked a renaissance in hydrazonoyl halide chemistry, with numerous papers and patents published describing their diverse applications in heterocyclic synthesis. The work has continued to evolve, with modern research focusing on mechanistic studies, conformational analysis, and the development of new synthetic methodologies utilizing these compounds.

Nomenclature and Classification

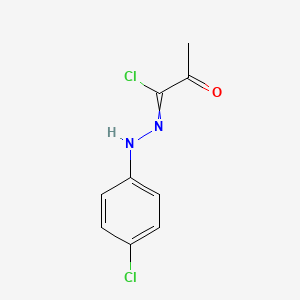

Hydrazonoyl halides are characterized by the presence of the distinctive functional group -C(X)=N-NH-, where X represents a halogen atom, typically chlorine or bromine. According to the Chemical Abstract system, these compounds are systematically named as hydrazones of the corresponding acid chlorides, although alternative nomenclature systems exist. German chemists prefer the terms hydrazide halides or hydrazidoyl halides due to the formal relationship between these halides and their corresponding hydrolysis products.

The classification of hydrazonoyl halides can be organized based on several structural features. Primary classification involves the nature of the halogen substituent, with chlorides and bromides being the most common variants. Secondary classification considers the substitution pattern on the aryl ring and the nature of the carbonyl-containing group attached to the hydrazonoyl functionality. N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride belongs to the category of aromatic hydrazonoyl chlorides with a ketone functionality, specifically featuring a 4-chlorophenyl substituent on the nitrogen atom.

The systematic nomenclature for N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride reflects its structural components: the 4-chlorophenyl group attached to the nitrogen atom, the propanone (acetyl) group providing the carbonyl functionality, and the terminal chloride serving as the halogen component. This nomenclature system ensures precise identification of the compound's structural features and facilitates clear communication within the scientific community regarding its chemical identity and properties.

General Properties of N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride exhibits distinctive physical and chemical properties that reflect its molecular structure and electronic configuration. The compound possesses a molecular formula of C₉H₈Cl₂N₂O with an exact molecular weight of 230.001 atomic mass units and a molecular weight of 231.079 g/mol. These molecular parameters are consistent with the presence of two chlorine atoms, one within the aromatic ring and another as the hydrazonoyl halide functionality, contributing to the compound's unique reactivity profile.

The compound demonstrates notable thermal stability characteristics, with a melting point range of 174-175°C, indicating substantial intermolecular interactions and crystalline stability. Spectroscopic analysis reveals characteristic absorption patterns in the infrared spectrum, particularly a prominent band at 3249 cm⁻¹ attributable to the N-H stretching vibration, which is diagnostic for the hydrazonoyl functionality. The compound's polarity and electronic properties are reflected in its calculated logarithmic partition coefficient (LogP) value of 2.96620, suggesting moderate lipophilicity.

Chemical stability studies indicate that N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride maintains its structural integrity under normal storage conditions but exhibits reactivity toward nucleophilic species and bases. The compound's polar surface area of 41.46 Ų reflects the contribution of the nitrogen and oxygen heteroatoms to its overall polarity profile. These properties collectively influence the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.

Chemical Structure and Conformational Analysis

The molecular structure of N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride has been comprehensively characterized through single-crystal X-ray diffraction analysis, providing detailed insights into its three-dimensional arrangement and conformational preferences. The crystal structure reveals a predominantly planar molecular geometry, with the hydrazonoyl unit adopting a near-planar configuration characterized by a dihedral angle of only 0.8(3)° across the C₁-N(H)-N(7)-C(Cl) framework.

The aromatic 4-chlorophenyl ring demonstrates remarkable coplanarity with the hydrazonoyl unit, as evidenced by the C(6)-C(1)-N(7)-N(8) dihedral angle of 2.6(3)° and the F(14)-C(2)-C(1)-N(7) dihedral angle of -1.2(3)°. This planar arrangement facilitates extended conjugation throughout the molecular framework, contributing to the compound's electronic properties and stability. The acetyl fragment maintains linear coplanar alignment with the rest of the molecule, with the N(8)-C(9)-C(10)-C(12) dihedral angle measuring 1.6(3)°.

A particularly significant structural feature is the Z-geometry adopted around the N(8)-C(9) bond, where the bond angle N(8)-C(9)-C(10) measures 120.07(16)°, characteristic of trigonal planar molecular geometry. The N(7)-N(8) bond length of 1.331(2) Å is notably shorter than the typical N-N single bond length of 1.47 Å, indicating partial double bond character and contributing to the rigidity of the molecular framework. These structural parameters collectively demonstrate that the molecule exhibits extended conjugation and adopts a characteristic zigzag conformation that optimizes electronic delocalization throughout the system.

特性

IUPAC Name |

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHCGGWBOWGPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377951 | |

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18247-78-4 | |

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also involve rigorous quality control measures to ensure the consistency and safety of the final product.

化学反応の分析

Types of Reactions

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazonoyl chloride group.

Condensation Reactions: It can react with amines and other nucleophiles to form hydrazone derivatives.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperature controls to drive the reactions to completion.

Major Products Formed

The major products formed from reactions involving Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- include various hydrazone derivatives and heterocyclic compounds. These products are often of interest for their potential biological activities and applications in materials science.

科学的研究の応用

Biological Applications

N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Research indicates that derivatives synthesized from this compound have been evaluated for their antimicrobial properties. For instance, a study demonstrated that halophenyl bis-hydrazones derived from this compound showed significant antibacterial and antifungal activity against various pathogens .

Case Studies

- Antimicrobial Activity : A series of halophenyl bis-hydrazones were synthesized and tested for their antimicrobial efficacy. The results indicated a strong correlation between the structural modifications of the hydrazones and their biological activities, showcasing the potential of N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride in developing new antimicrobial agents .

- Antitumor Activity : Another study focused on the anti-tumor properties of compounds derived from propanehydrazonoyl chloride. The synthesized derivatives were subjected to in vitro testing, revealing promising anti-proliferative effects against cancer cell lines. The mechanisms of action were explored through various assays, indicating that these compounds could be potential candidates for cancer therapy .

Chemical Reactivity and Applications

N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride is also utilized as a reactive intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in the creation of heterocyclic compounds.

Table 1: Summary of Chemical Reactions Involving N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl Chloride

Computational Studies

Recent studies have employed computational methods to predict the biological activities and optimize the structures of derivatives derived from N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride. These approaches include quantitative structure-activity relationship (QSAR) models that help identify key structural features contributing to biological efficacy .

作用機序

The mechanism of action of Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- involves its reactivity with nucleophiles, leading to the formation of hydrazone derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the hydrazone derivative formed and its target.

類似化合物との比較

Structural Variations and Physical Properties

The primary structural variation among propanehydrazonoyl chloride derivatives lies in the substituents on the aryl ring (e.g., halogens, methoxy, methyl) and the acyl/hydrazone groups. These modifications significantly influence physical properties such as melting points and spectral characteristics:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase melting points due to enhanced dipole interactions. For example, the 4-chlorobenzoyl derivative (14i) melts at 222–224°C , while the 4-methoxyphenyl analog (14l) melts lower (190–192°C) due to reduced polarity .

- IR spectra consistently show NH (3250–3300 cm⁻¹), C=O (1680–1690 cm⁻¹), and C=N (1610 cm⁻¹) stretches, confirming structural integrity across derivatives .

Mass Spectrometric Fragmentation Patterns

In-source fragmentation using ESI-MS/MS reveals distinct pathways:

生物活性

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- is a compound of interest due to its potential biological activities. This compound belongs to the class of hydrazonoyl chlorides, which are versatile intermediates in organic synthesis and have been explored for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Biological Activity Overview

1. Antimicrobial Activity

Hydrazonoyl chlorides have shown significant antimicrobial properties. A study highlighted that derivatives synthesized from hydrazonoyl chlorides exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound with a chloro substituent at the para position of the phenyl ring showed enhanced activity against Staphylococcus aureus and Bacillus subtilis compared to standard drugs like Itraconazole .

Table 1: Antimicrobial Activity of Hydrazonoyl Chloride Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 5d | Staphylococcus aureus | 0.5 µg/mL | Antibacterial |

| 5d | Bacillus subtilis | 0.8 µg/mL | Antibacterial |

| 5d | Aspergillus fumigatus | 1.0 µg/mL | Antifungal |

| 5c | E. coli | 2.0 µg/mL | Antibacterial |

2. Anticancer Activity

Recent studies have indicated that hydrazonoyl derivatives possess anticancer properties. For instance, compounds derived from propanehydrazonoyl chloride were evaluated for their cytotoxic effects against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer cells. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Hydrazonoyl Chloride Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Relative Potency |

|---|---|---|---|

| 112c | HCT-116 | 4.36 | >50% compared to Doxorubicin |

| 47f | MCF-7 | 6.20 | Moderate |

| 69b | MCF-7 | 5.00 | High |

3. Enzyme Inhibition

The enzyme inhibition potential of hydrazonoyl derivatives has also been explored, particularly concerning mitochondrial permeability transition pore (mPTP) and F1FO-ATPase activities. Studies demonstrated that certain derivatives could effectively inhibit these enzymes, suggesting potential applications in metabolic disorders .

Table 3: Enzyme Inhibition Data

| Compound | Enzyme Target | Inhibition Type | % Inhibition at IC50 |

|---|---|---|---|

| 6a | F1FO-ATPase | Uncompetitive | 86% |

| 6o | mPTP | Competitive | Variable |

Case Studies

Case Study 1: Synthesis and Evaluation of Bis-Pyrrole Derivatives

A study synthesized novel bis-pyrrole derivatives from hydrazonoyl chlorides and evaluated their antimicrobial properties against various pathogens. The results indicated that these compounds effectively inhibited microbial growth, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Screening of Pyrazole Derivatives

Another investigation focused on pyrazole derivatives synthesized from hydrazonoyl chlorides, assessing their anticancer activity against human cancer cell lines. The findings revealed significant cytotoxicity, with some compounds exhibiting selectivity towards specific cancer types .

Q & A

Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride, and what experimental conditions optimize yield?

Methodological Answer: The compound is typically synthesized via hydrazone formation followed by chlorination. Key steps include:

- Hydrazone intermediate synthesis : Reacting 4-chlorophenylhydrazine with a ketone precursor (e.g., 2-oxo-propane derivatives) under acidic conditions (acetic acid/HCl) .

- Chlorination : Treating the hydrazone intermediate with chlorinating agents like POCl₃ or SOCl₂ in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent decomposition .

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to avoid hydrolysis of chlorinating agents.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

| Reagents/Conditions | Role | Typical Yield |

|---|---|---|

| 4-Chlorophenylhydrazine | Nucleophile | 70–85% |

| POCl₃/SOCl₂ | Chlorinating agent | 60–75% |

| Dichloromethane (anhydrous) | Solvent | — |

| Temperature control (0–5°C) | Stability optimization | Critical |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or reactions .

- Waste Management : Segregate chlorinated organic waste in designated containers for incineration by licensed facilities .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Rinse skin/eyes with water for 15+ minutes if exposed .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR : ¹H/¹³C NMR confirms hydrazone structure via NH (δ 9–11 ppm) and carbonyl (δ 160–170 ppm) signals .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves regioselectivity in hydrazone-chlorine bonding geometry (e.g., E/Z isomerism) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer :

- Reaction Path Prediction : Use quantum chemical calculations (DFT) to model transition states and predict regioselectivity in chlorination .

- Machine Learning : Train models on existing hydrazonoyl chloride datasets to optimize solvent/reagent combinations. ICReDD’s workflow integrates experimental feedback into computational refinements .

Q. How should researchers address contradictions in oxidation/reduction product data under varying conditions?

Methodological Answer :

- Case Study : Under oxidative conditions (KMnO₄/H₂SO₄), conflicting reports note ketone vs. carboxylic acid formation. Resolve via:

- Controlled Experiments : Vary temperature (25°C vs. 60°C) and stoichiometry.

- Mechanistic Probes : Use isotopic labeling (¹⁸O) to trace oxygen incorporation pathways .

| Condition | Primary Product | Mechanistic Insight |

|---|---|---|

| KMnO₄, 25°C, pH 2 | Ketone | Partial oxidation of α-C-H bond |

| KMnO₄, 60°C, pH 7 | Carboxylic acid | Full oxidation via radical pathway |

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : The hydrazonoyl chloride’s electron-deficient aryl ring reacts with amines/thiols at 80–100°C in DMF .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with boronic acids, but competing hydrolysis requires anhydrous conditions .

Q. How can regioselectivity challenges in substitution reactions be systematically addressed?

Methodological Answer :

Q. What stability studies are essential for long-term storage of this compound?

Methodological Answer :

Q. How can in vitro assays evaluate the compound’s biological activity for drug discovery?

Methodological Answer :

Q. What green chemistry approaches reduce environmental impact in its synthesis?

Methodological Answer :

- Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent .

- Catalytic Chlorination : Explore enzymatic chlorination (e.g., haloperoxidases) to minimize POCl₃ usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。